Picoplatin

Vue d'ensemble

Description

Picoplatin is a platinum-based antineoplastic agent in clinical development by Poniard Pharmaceuticals for the treatment of patients with solid tumors . It has demonstrated activity in a variety of solid tumors, including lung, ovarian, colorectal, and hormone-refractory prostate cancer .

Synthesis Analysis

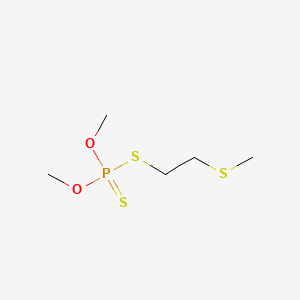

The synthesis of this compound-based complexes involves the oxidation of this compound with hydrogen peroxide to give an intermediate, which is then transformed into dicarboxylato complexes . Another study reported the successful synthesis of picazoplatin, an azide-containing this compound derivative for Pt-bound drug target analysis by click chemistry .Molecular Structure Analysis

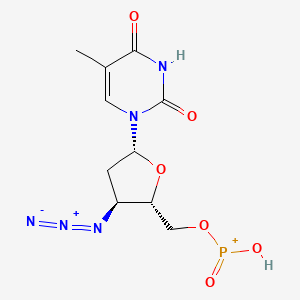

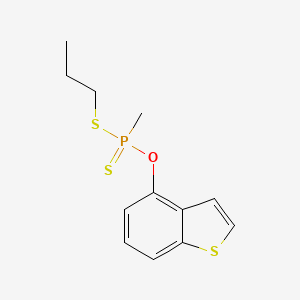

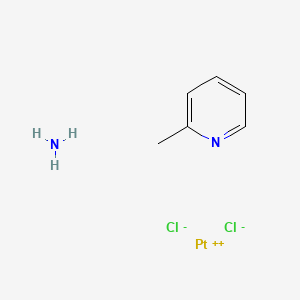

This compound has a sterically hindered platinum (II) complex designed to deliver an extended spectrum of anti-cancer activity and overcome platinum resistance . Its chemical formula is C6H10Cl2N2Pt and has a molar mass of 376.14 g·mol−1 .Chemical Reactions Analysis

This compound readily binds DNA and RNA oligonucleotides and undergoes facile post-labeling click reactions to alkyne-fluorophore conjugates . Another study reported that this compound can overcome carboplatin and cisplatin resistance, suggesting decreased platinum accumulation as a potential mechanism of platinum resistance in SCLC cells .Physical And Chemical Properties Analysis

This compound is a small molecule with an average weight of 376.147 and a chemical formula of C6H10Cl2N2Pt .Applications De Recherche Scientifique

Development of Sterically Hindered Platinum Complexes

Picoplatin, a sterically hindered mononuclear platinum drug undergoing clinical trials, has been combined with the properties of BBR3464, a trinuclear platinum drug, to synthesize a new family of sterically hindered dinuclear platinum complexes. These complexes aim to serve as potential anticancer agents by improving cytotoxicity while attempting to overcome resistance observed with other platinum-based therapies. The synthesis involves peptide coupling reactions and aims to leverage the steric hindrance provided by 2-methylpyridine to prevent attack from biological nucleophiles, with a focus on enhancing binding kinetics and cytotoxic effects against cancer cells, particularly ovarian cancer cell lines (Brown et al., 2012).

Influence of Organic Cation Transporters on Uptake and Efficacy

Research into the cellular uptake mechanisms of this compound has identified the role of organic cation transporters (OCT1, OCT2, OCT3) in modulating its cytotoxicity, particularly against lung cancers. These transporters influence this compound's pharmacokinetics, its ability to form DNA adducts, and ultimately its anticancer efficacy. The expression levels of these transporters and their genetic variants in tumors could potentially serve as biomarkers for predicting the therapeutic outcomes of this compound treatment, suggesting a pathway-specific approach to enhancing its clinical efficacy (More et al., 2010).

Clinical Efficacy in Small-Cell Lung Cancer

A phase II study focusing on this compound as a second-line therapy for small-cell lung cancer (SCLC) patients with platinum-refractory/-resistant disease highlighted its potential. Despite the modest response rates, this compound demonstrated clinical efficacy and a manageable toxicity profile, particularly in terms of hematologic toxicities. This supports further evaluation of this compound in platinum-resistant SCLC populations, emphasizing its role in addressing unmet needs within this patient demographic (Eckardt et al., 2009).

Potential for Targeted Delivery via RGD-Containing Peptides

Exploration into targeted delivery mechanisms for this compound has led to its conjugation with RGD-containing peptides, aiming to exploit the selective and high affinity of these peptides for αVβ3 and αVβ5 integrins overexpressed in tumor cells. This strategy seeks to enhance the cellular uptake and antitumor activity of this compound by directing it to cancer cells, providing a novel approach to improving its efficacy and reducing off-target effects. Such integrin-targeted delivery systems represent a promising avenue for the development of more effective platinum-based chemotherapeutic agents (Massaguer et al., 2015).

Mécanisme D'action

Picoplatin is a cytotoxic platinum compound that has been developed to overcome platinum resistance in the treatment of patients with solid tumors . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

this compound primarily targets DNA within the cell . DNA plays a crucial role in cell division and growth, and by interacting with it, this compound can disrupt these processes.

Mode of Action

this compound works by binding to DNA and interfering with DNA replication and transcription . This interaction causes apoptosis, or programmed cell death . The ability of this compound to bind to DNA and induce cell death is a key factor in its anti-cancer activity.

Biochemical Pathways

This disruption can lead to cell death, preventing the growth and spread of cancer cells .

Pharmacokinetics

Studies have shown that this compound can be taken up by cells via organic cation transporters . These transporters may enhance the uptake and cytotoxicity of this compound .

Result of Action

The primary result of this compound’s action is the induction of cell death. By binding to DNA and disrupting normal cellular processes, this compound can cause cancer cells to undergo apoptosis . This helps to prevent the growth and spread of the cancer.

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For example, the presence of organic cation transporters in the cellular environment can enhance the uptake and cytotoxicity of this compound . Additionally, this compound is designed to overcome thiol-mediated drug resistance, suggesting that it may be particularly effective in environments where other platinum-based drugs have failed .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of picoplatin. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Despite the broad use of platinum-based chemotherapeutics, identification of their full range of cellular targets remains a significant challenge. Picoplatin is designed to overcome platinum resistance, and hopes are now pinned on its use for metastatic colorectal cancer . Future directions in the field of new platinum drugs include the development of new platinum anticancer complexes .

Propriétés

IUPAC Name |

azane;2-methylpyridine;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIOEBMYPRQGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Picoplatin causes apoptosis (cell death) by binding to DNA and interfering with DNA replication and transcription. | |

| Record name | Picoplatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

181630-15-9 | |

| Record name | Picoplatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181630-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picoplatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICOPLATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TAN0L720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Like other platinum-based chemotherapeutic agents, Picoplatin exerts its anticancer effects primarily by binding to DNA. [, , , , , ] It forms intrastrand and interstrand crosslinks, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []

A: this compound features a bulky 2-methylpyridine ligand, providing steric hindrance around the platinum center. [, , , ] This structural feature is believed to reduce its susceptibility to inactivation by thiol-containing molecules like glutathione, which contributes to cisplatin resistance. [, , , , ]

A: Research suggests that this compound can bind to proteins, including lysozyme and ribonuclease A. [] The presence of dimethyl sulfoxide (DMSO) appears to influence the binding sites and affinity for these proteins. [] Additionally, studies indicate interaction with bovine serum albumin (BSA), potentially involving specific tryptophan and phenylalanine residues. []

A: The molecular formula of this compound is C8H12Cl2N2Pt, and its molecular weight is 377.19 g/mol. [, , ]

ANone: Several spectroscopic methods have been employed to characterize this compound, including:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the compound. [, , , ] This includes 1H NMR, 13C NMR, and Pt NMR. [, , , ]

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. [, , , , ] This includes techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). [, ]

- Raman Spectroscopy: Complementary to IR, providing additional information about molecular vibrations. []

- X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its solid state. [, , , ]

- UV-Visible Spectroscopy: Used to study the interaction of this compound with DNA and other molecules. []

A: this compound exhibits a degree of instability in solution. Studies have shown that it undergoes aquation, a process where a water molecule replaces one of the chloride ligands. [, ] The aquation of this compound follows first-order kinetics, with a rate constant of 0.03086 h-1 and a half-life of 22.5 hours. []

A: this compound is most stable in slightly acidic to neutral pH conditions (pH 3-5). [] It degrades significantly in alkaline solutions and shows some degradation in strongly acidic solutions. []

A: this compound demonstrates instability in the presence of oxidizing agents like hydrogen peroxide, degrading considerably within 24 hours. [, ] It is relatively more stable under reducing conditions, though the concentration of reducing agents should be carefully controlled. []

A: this compound exhibits good stability in 0.9% NaCl solution, with degradation not exceeding 4% at equilibrium. [] This stability in physiological saline is essential for its intravenous administration. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)